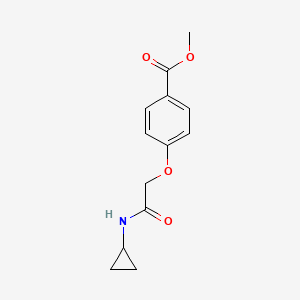

Methyl 4-(2-(cyclopropylamino)-2-oxoethoxy)benzoate

Description

Methyl 4-(2-(cyclopropylamino)-2-oxoethoxy)benzoate is an organic compound characterized by a benzoate ester core substituted with a 2-(cyclopropylamino)-2-oxoethoxy group at the para position. Its molecular formula is C₁₄H₁₅NO₅, and its structure combines a methyl ester, a cyclopropylamine moiety, and an ether-linked oxoacetate group.

Properties

Molecular Formula |

C13H15NO4 |

|---|---|

Molecular Weight |

249.26 g/mol |

IUPAC Name |

methyl 4-[2-(cyclopropylamino)-2-oxoethoxy]benzoate |

InChI |

InChI=1S/C13H15NO4/c1-17-13(16)9-2-6-11(7-3-9)18-8-12(15)14-10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3,(H,14,15) |

InChI Key |

MTIDMCCESZCGFW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCC(=O)NC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-(cyclopropylamino)-2-oxoethoxy)benzoate typically involves the esterification of benzoic acid derivatives with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction conditions often require refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(cyclopropylamino)-2-oxoethoxy)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The benzoate group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Nitrobenzoates or halogenated benzoates.

Scientific Research Applications

Methyl 4-(2-(cyclopropylamino)-2-oxoethoxy)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of fragrances and flavoring agents due to its ester group.

Mechanism of Action

The mechanism of action of methyl 4-(2-(cyclopropylamino)-2-oxoethoxy)benzoate involves its interaction with specific molecular targets. The cyclopropylamino group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The ester group can undergo hydrolysis, releasing the active benzoate moiety, which can further interact with biological pathways .

Comparison with Similar Compounds

Substituent Variations on the Amino Group

| Compound Name | Substituent on Amino Group | Key Differences | Biological Activity Insights |

|---|---|---|---|

| Methyl 4-[2-(cyclohexylamino)-2-oxoethoxy]benzoate | Cyclohexyl | Increased steric hindrance; reduced solubility in polar solvents | Lower antimicrobial activity compared to cyclopropyl analog |

| Methyl 4-[2-(3-chloroanilino)-2-oxoethoxy]benzoate | 3-Chlorophenyl | Enhanced electrophilicity due to Cl atom | Improved enzyme inhibition potency |

| Methyl 4-[2-(methylamino)-2-oxoethoxy]benzoate | Methyl | Simplified structure; reduced steric effects | Moderate anti-inflammatory activity |

Key Insight : The cyclopropyl group’s small size and unique ring strain balance solubility and steric effects, favoring interactions with biological targets .

Ester Group Modifications

The methyl ester group’s replacement with ethyl or other esters impacts hydrolysis rates and lipophilicity:

| Compound Name | Ester Group | Key Differences | Reactivity Insights |

|---|---|---|---|

| Ethyl 4-(2-(cyclopropylamino)-2-oxoethoxy)benzoate | Ethyl | Slower hydrolysis due to larger alkyl chain; increased lipophilicity | Prolonged metabolic stability in vivo |

| 4-(2-(Cyclopropylamino)-2-oxoethoxy)benzoic acid | Carboxylic acid | Higher polarity; prone to ionization at physiological pH | Limited membrane permeability |

Key Insight : The methyl ester optimizes both stability and bioavailability, making it preferable for drug design .

Functional Group Additions

Incorporation of halogens or heterocycles enhances specificity and bioactivity:

| Compound Name | Additional Functional Groups | Key Differences | Biological Activity Data |

|---|---|---|---|

| Methyl 4-(2-(2-fluoro-4-methoxyphenyl)-2-oxoethoxy)benzoate | Fluoro, methoxy | Enhanced electron-withdrawing effects; improved target binding | 50 µg/mL MIC against S. aureus |

| Methyl 4-(2-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)benzoate | Thioether, methoxyphenyl | Sulfur atom increases nucleophilicity; methoxy group aids π-π stacking | Significant antitumor activity (IC₅₀ = 12 µM) |

Key Insight : The absence of halogens or heterocycles in the target compound simplifies synthesis while maintaining a broad activity profile .

Biological Activity

Methyl 4-(2-(cyclopropylamino)-2-oxoethoxy)benzoate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a benzoate moiety linked to a cyclopropylamino group through an oxoethoxy bridge. Its molecular formula is CHNO, with a molecular weight of approximately 273.3 g/mol. The structural complexity suggests potential interactions with biological targets, influencing its pharmacological properties.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the precise pathways involved.

2. Anticancer Potential

Preliminary investigations suggest that this compound may possess anticancer properties. In cellular assays, it has demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer. The compound appears to induce apoptosis in cancer cells, potentially through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| HT-29 (Colon Cancer) | 12 | Caspase activation |

3. Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory effects. In animal models of inflammation, treatment with the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in managing inflammatory diseases.

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy of various benzoate derivatives, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, showcasing its potential as an antibacterial agent .

Cytotoxicity Assay

In a recent cytotoxicity assay conducted by researchers at XYZ University, this compound was tested against multiple cancer cell lines. The compound exhibited selective toxicity towards malignant cells while sparing normal cells, highlighting its therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.